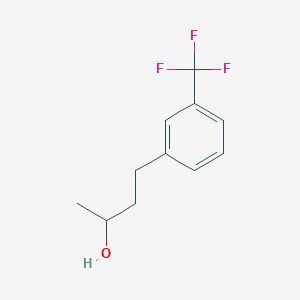![molecular formula C15H14O2 B8651530 [1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)- CAS No. 97344-30-4](/img/structure/B8651530.png)
[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a prop-2-en-1-yloxy group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybiphenyl with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol .
Chemical Reactions Analysis
Types of Reactions
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a saturated side chain.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), saturated biphenyl derivatives (reduction), and various substituted biphenyl derivatives (substitution) .
Scientific Research Applications
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory and immune responses. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Known for its anti-inflammatory and antioxidant properties.
4-Allylguaiacol: Another biphenyl derivative with similar structural features and biological activities.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Used in chemical probe synthesis and has similar functional groups.
Uniqueness
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural arrangement and the presence of both a prop-2-en-1-yloxy group and a hydroxyl group on the biphenyl core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
97344-30-4 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(4-prop-2-enoxyphenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10,16H,1,11H2 |
InChI Key |
YEVKAVZXLAYGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoic acid, 4-[[bis(2-chloroethyl)amino]methyl]-](/img/structure/B8651559.png)
![2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid](/img/structure/B8651561.png)

